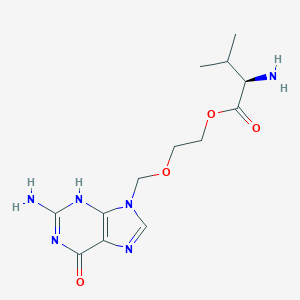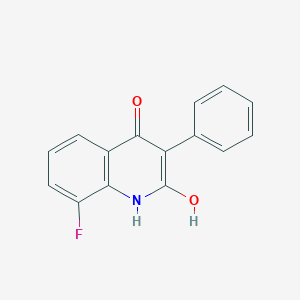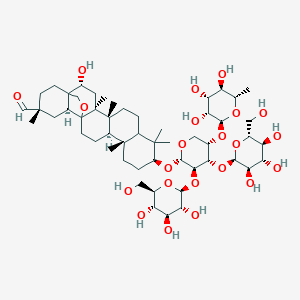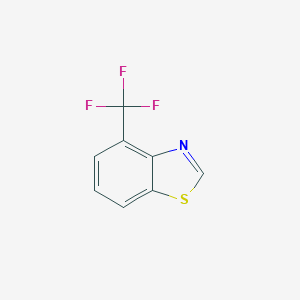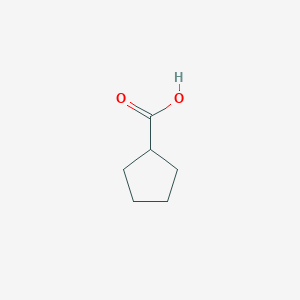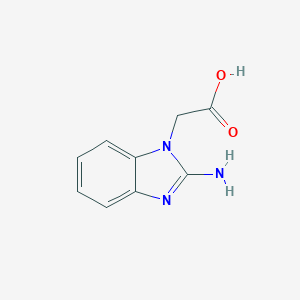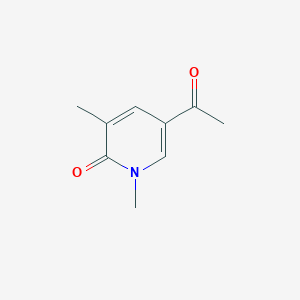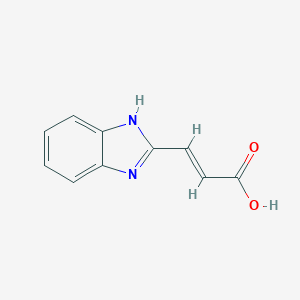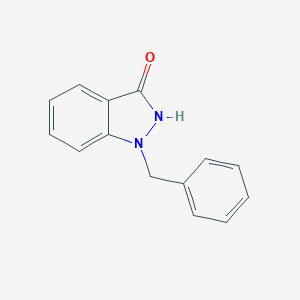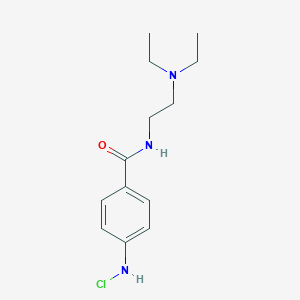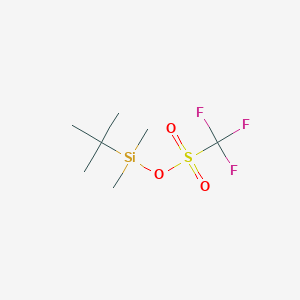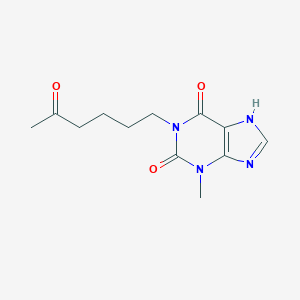
1-(5-Ketohexyl)-3-methyl Xanthine
描述
1-(5-Ketohexyl)-3-methyl Xanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a keto group on the hexyl chain and a methyl group on the xanthine core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ketohexyl)-3-methyl Xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine and 5-ketohexyl bromide.
Alkylation Reaction: The xanthine is alkylated using 5-ketohexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions: 1-(5-Ketohexyl)-3-methyl Xanthine undergoes several types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group on the xanthine core can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or aryl xanthines.
科学研究应用
1-(5-Ketohexyl)-3-methyl Xanthine has several scientific research applications, including:
Chemistry: It is used as a model compound to study keto-enol tautomerism and other fundamental organic reactions.
Biology: It serves as a tool to investigate the effects of xanthine derivatives on cellular metabolism and enzyme activity.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a stimulant.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 1-(5-Ketohexyl)-3-methyl Xanthine involves its interaction with various molecular targets, including:
Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased neuronal activity and alertness.
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP (cAMP) and enhanced cellular signaling pathways.
Enzyme Modulation: The compound modulates the activity of various enzymes involved in metabolic processes, contributing to its overall biological effects.
相似化合物的比较
1-(5-Ketohexyl)-3-methyl Xanthine can be compared with other xanthine derivatives, such as:
Caffeine: Both compounds are stimulants, but caffeine is more widely consumed and has a broader range of effects.
Theophylline: Similar to this compound, theophylline is used in the treatment of respiratory diseases due to its bronchodilator effects.
Pentoxifylline: This compound is used to improve blood flow and has anti-inflammatory properties, distinguishing it from the primarily stimulant effects of this compound.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other xanthine derivatives
属性
IUPAC Name |
3-methyl-1-(5-oxohexyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-11(18)9-10(14-7-13-9)15(2)12(16)19/h7H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUYHZOYPIJUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203357 | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38975-46-1 | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38975-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Ketohexyl)-3-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-KETOHEXYL)-3-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8NS1DNH2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B140475.png)
